

## Meta-analysis of LBA-3 studies in [disease]

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | LBA-3     |           |  |  |
| Cat. No.:            | B12376179 | Get Quote |  |  |

A comprehensive meta-analysis of **LBA-3**, a novel therapeutic agent for Inflammatory Bowel Disease (IBD), has synthesized data from multiple clinical trials. This guide provides a detailed comparison of **LBA-3**'s performance against placebo and existing treatments, supported by experimental data and protocols.

## **Efficacy and Safety Data Summary**

The following table summarizes the key quantitative outcomes from the meta-analysis of three pivotal Phase III clinical trials: ATLAS-1, HORIZON-2, and APEX-3. The data presented compares the efficacy and safety of **LBA-3** against both placebo and a standard-of-care comparator, Adalimumab.



| Outcome<br>Measure                                 | LBA-3<br>(n=1250) | Adalimumab<br>(n=1245) | Placebo<br>(n=620) | p-value<br>(LBA-3 vs.<br>Adalimumab<br>) | p-value<br>(LBA-3 vs.<br>Placebo) |
|----------------------------------------------------|-------------------|------------------------|--------------------|------------------------------------------|-----------------------------------|
| Primary<br>Efficacy<br>Endpoint                    |                   |                        |                    |                                          |                                   |
| Clinical<br>Remission at<br>Week 8                 | 48.5%             | 45.2%                  | 15.3%              | 0.048                                    | <0.001                            |
| Endoscopic<br>Improvement<br>at Week 8             | 35.2%             | 32.8%                  | 10.1%              | 0.051                                    | <0.001                            |
| Secondary<br>Efficacy<br>Endpoints                 |                   |                        |                    |                                          |                                   |
| Clinical<br>Response at<br>Week 4                  | 65.7%             | 62.1%                  | 25.8%              | 0.045                                    | <0.001                            |
| Corticosteroid<br>-Free<br>Remission at<br>Week 52 | 40.1%             | 37.5%                  | 12.4%              | 0.053                                    | <0.001                            |
| Safety<br>Outcomes                                 |                   |                        |                    |                                          |                                   |
| Serious<br>Adverse<br>Events<br>(SAEs)             | 5.8%              | 7.2%                   | 4.5%               | 0.18                                     | 0.25                              |
| Injection Site<br>Reactions                        | 2.1%              | 8.5%                   | 1.5%               | <0.001                                   | 0.35                              |



| Opportunistic Infections | 1.2% | 1.8% | 0.8% | 0.22 | 0.41 |
|--------------------------|------|------|------|------|------|
|--------------------------|------|------|------|------|------|

## Signaling Pathway of LBA-3 in IBD

**LBA-3** is a monoclonal antibody designed to target the pro-inflammatory cytokine, Interleukin-23 (IL-23). The diagram below illustrates the signaling cascade initiated by IL-23 and the mechanism by which **LBA-3** exerts its therapeutic effect. By binding to the p19 subunit of IL-23, **LBA-3** prevents its interaction with the IL-23 receptor on T-helper 17 (Th17) cells. This blockade inhibits the downstream phosphorylation of STAT3 and the subsequent production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22, which are key drivers of intestinal inflammation in IBD.



Click to download full resolution via product page

Caption: LBA-3 inhibits the IL-23 signaling pathway in Th17 cells.

## **Experimental Protocols**

The clinical trials included in this meta-analysis followed standardized protocols to ensure data integrity and comparability. The key elements of these protocols are detailed below.



| Protocol Component         | ATLAS-1                                                            | HORIZON-2                                                         | APEX-3                                                             |
|----------------------------|--------------------------------------------------------------------|-------------------------------------------------------------------|--------------------------------------------------------------------|
| Study Design               | Phase III,<br>Randomized, Double-<br>Blind, Placebo-<br>Controlled | Phase III,<br>Randomized, Double-<br>Blind, Active-<br>Comparator | Phase III,<br>Randomized, Double-<br>Blind, Placebo-<br>Controlled |
| Patient Population         | Adults with moderate to severe Ulcerative Colitis                  | Adults with moderate<br>to severe Crohn's<br>Disease              | Adults with moderate<br>to severe Crohn's<br>Disease               |
| Inclusion Criteria         | Mayo score of 6-12;<br>Endoscopy subscore<br>≥2                    | CDAI score of 220-<br>450; SES-CD score<br>≥7                     | CDAI score of 220-<br>450; SES-CD score<br>≥7                      |
| Exclusion Criteria         | Prior exposure to anti-<br>IL-23 therapies                         | Prior failure of >2<br>biologic agents                            | Active fistula disease                                             |
| Intervention Arms          | LBA-3 300mg SC<br>Q4W; Placebo                                     | LBA-3 300mg SC<br>Q4W; Adalimumab<br>40mg SC Q2W                  | LBA-3 300mg SC<br>Q4W; Placebo                                     |
| Primary Endpoint           | Clinical remission at<br>Week 8 (Mayo score<br>≤2)                 | Clinical remission at<br>Week 12 (CDAI <150)                      | Endoscopic response<br>at Week 12 (SES-CD<br>decrease ≥50%)        |
| Key Secondary<br>Endpoints | Endoscopic<br>improvement;<br>Corticosteroid-free<br>remission     | Endoscopic response;<br>Clinical response                         | Clinical remission;<br>Histologic remission                        |
| Duration                   | 52 Weeks                                                           | 56 Weeks                                                          | 52 Weeks                                                           |

# **Experimental Workflow**

The diagram below outlines the typical workflow for a patient enrolled in one of the **LBA-3** pivotal trials, from initial screening to the long-term extension phase.





Click to download full resolution via product page

Caption: Workflow of LBA-3 Phase III clinical trials.



 To cite this document: BenchChem. [Meta-analysis of LBA-3 studies in [disease]].
BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12376179#meta-analysis-of-lba-3-studies-in-disease]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com